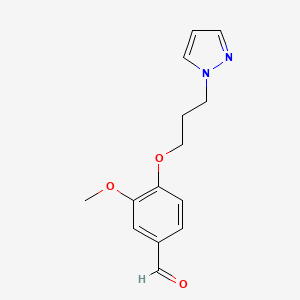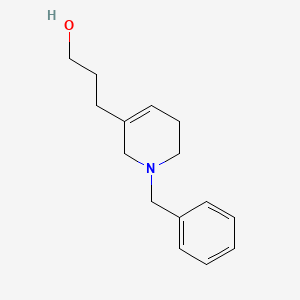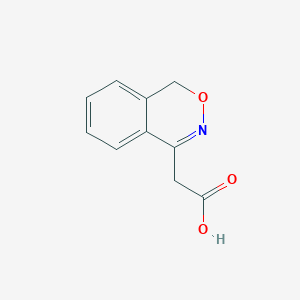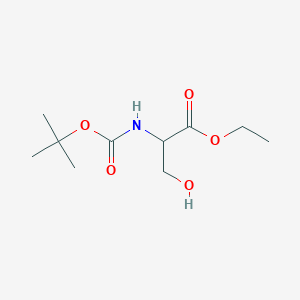
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide is a complex organic compound that features a nitroxide radical. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. The presence of the nitroxide radical makes it particularly useful in studies involving electron paramagnetic resonance (EPR) and other imaging techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide typically involves multiple steps. The starting material is often 2,2,5,5-tetramethylpyrrolidine-1-oxyl, which undergoes a series of reactions to introduce the amino, carbonyl, and cysteinyl-tyrosine groups. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide can undergo various types of chemical reactions, including:
Oxidation: The nitroxide radical can participate in oxidation reactions, often leading to the formation of oxoammonium ions.
Reduction: Reduction reactions can convert the nitroxide radical to hydroxylamine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxoammonium ions, while reduction reactions can produce hydroxylamine derivatives.
Applications De Recherche Scientifique
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide has several scientific research applications:
Chemistry: Used as a spin probe in electron paramagnetic resonance (EPR) studies to investigate molecular dynamics and interactions.
Biology: Employed in the study of oxidative stress and redox biology due to its nitroxide radical properties.
Medicine: Investigated for its potential use in imaging techniques, such as magnetic resonance imaging (MRI), to visualize biological processes.
Industry: Utilized in the synthesis of nitroxide-based polymers and materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide involves its nitroxide radical, which can interact with various molecular targets. The nitroxide radical can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions can modulate biological processes, making the compound useful in studies of oxidative stress and related phenomena.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl: Another nitroxide radical with similar applications in EPR studies.
3-Carbamoyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: Used in the synthesis of nitroxide-based polymers.
Uniqueness
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide is unique due to its combination of the nitroxide radical with cysteinyl and tyrosine groups. This structure allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler nitroxide radicals.
Propriétés
Formule moléculaire |
C22H35N5O5S |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
2-[[2-amino-3-[2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)amino]-2-oxoethyl]sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C22H35N5O5S/c1-21(2)10-17(22(3,4)27(21)32)26-18(29)12-33-11-15(23)20(31)25-16(19(24)30)9-13-5-7-14(28)8-6-13/h5-8,15-17,28,32H,9-12,23H2,1-4H3,(H2,24,30)(H,25,31)(H,26,29) |
Clé InChI |
GFNGINHGHCFSNL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(N1O)(C)C)NC(=O)CSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)
![2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane](/img/structure/B12295062.png)



![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)



